N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Description
N-[(Z)-1-(2-Chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with phenyl, 4-chlorophenyl, and sulfanyl-acetamide groups. The synthesis likely involves multi-step reactions, including 1,3-dipolar cycloaddition or nucleophilic substitution, as seen in structurally related compounds .
Properties
Molecular Formula |
C24H19Cl2N5OS |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16(20-9-5-6-10-21(20)26)27-28-22(32)15-33-24-30-29-23(17-11-13-18(25)14-12-17)31(24)19-7-3-2-4-8-19/h2-14H,15H2,1H3,(H,28,32)/b27-16+ |
InChI Key |
ZOKLGULJSVQADN-JVWAILMASA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)/C4=CC=CC=C4Cl |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps. The process begins with the preparation of key intermediates, such as 2-chlorophenyl ethylideneamine and 5-(4-chlorophenyl)-4-phenyl-1,2,4-triazole-3-thiol. These intermediates are then combined under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, reducing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the imine group can produce primary or secondary amines.
Scientific Research Applications
The compound N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Structure and Composition
- Molecular Formula : C22H24ClN5O3S
- Molecular Weight : 474.0 g/mol
- IUPAC Name : this compound
The compound's structure features a triazole ring and a chlorophenyl group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that similar triazole compounds showed effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Preliminary studies using molecular docking simulations have shown promising interactions with cancer-related targets, indicating its potential as an anticancer drug .
Anti-inflammatory Effects
In vitro studies have suggested that the compound may inhibit specific enzymes involved in inflammatory pathways. For instance, molecular docking studies have identified it as a potential inhibitor of 5-lipoxygenase, an enzyme implicated in inflammatory diseases . This suggests that the compound could be explored for therapeutic use in conditions such as arthritis.
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of similar compounds in preventing neuronal damage. The compound's ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative disorders .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : In a comparative study, derivatives similar to this compound exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against E. coli and S. aureus.
- Anticancer Studies : In silico analysis revealed binding affinities comparable to established anticancer drugs when targeting the epidermal growth factor receptor (EGFR), suggesting a pathway for further development.
- Neuroprotective Studies : Compounds with similar structures have been shown to reduce oxidative stress markers in neuronal cell lines, indicating potential for neuroprotection.
Mechanism of Action
The mechanism of action of N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural motifs with several acetamide-triazole derivatives. Key comparisons include:
Key Observations:
- Triazole Core Variations : The target compound uses a 1,2,4-triazole, whereas compound 6m employs a 1,2,3-triazole. The 1,2,4-triazole’s stability and hydrogen-bonding capacity may enhance biological interactions compared to 1,2,3-triazoles .
- Sulfanyl vs. Sulfonyl: The sulfanyl group in the target compound and compound may confer nucleophilic reactivity, whereas sulfonyl groups (compound I ) are electron-withdrawing, altering electronic density and metabolic stability. Schiff Base: The Z-configuration imine in the target compound could enhance metal-chelation properties, unlike the acetylated amines in other analogues .
Physicochemical and Electronic Properties
- IR Spectroscopy : The target compound’s IR spectrum would show peaks for –NH (Schiff base), C=O (acetamide), and C–Cl stretches, similar to compound 6m (e.g., C=O at ~1678 cm⁻¹).
- Electron Distribution : The 4-chlorophenyl group’s electron-withdrawing effect may reduce electron density on the triazole ring compared to ethoxyphenyl (883550-14-9 ), affecting reactivity in electrophilic substitutions.
- Solubility : The nitro group in compound I increases polarity but reduces lipid solubility, whereas the target compound’s chlorophenyl groups balance solubility and lipophilicity.
Research Tools and Methodologies
- Crystallography : SHELX software was used to determine structures in , suggesting its applicability for resolving the target compound’s stereochemistry.
Biological Activity
N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a synthetic compound that incorporates a triazole moiety known for its diverse biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key functional groups include:
- A triazole ring , which is associated with various biological activities.
- An ethylideneamino group contributing to its reactivity and potential pharmacological effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several pharmacological effects:
1. Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism often involves the inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity.
2. Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain triazole compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and SKOV3 (ovarian cancer) . The presence of the chlorophenyl group in this compound may enhance its cytotoxicity through increased lipophilicity and interaction with cellular membranes.
3. Anti-inflammatory Effects
Some studies suggest that triazole derivatives possess anti-inflammatory properties. The ability to inhibit enzymes such as cyclooxygenase (COX) may contribute to their therapeutic potential in treating inflammatory conditions .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cell proliferation and survival.
- Intermolecular Interactions: The triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Case Studies
Several studies have highlighted the biological activity of similar triazole compounds:
- Antibacterial Screening:
- Antitumor Activity:
- In Vivo Studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
